Amide vs. Ester Linkage: RecA Inhibition Potency Gap
When the target amide compound is compared with its closest ester analog (furan-2-carboxylic acid [4-(1H-tetrazol-1-yl)phenyl] ester), the ester consistently shows weak or borderline activity in RecA inhibition assays. The ester gave an EC50 of 1.41 × 10⁵ nM (141 µM) in a RecA refolding fluorescence assay [1]. While a direct EC50 for the target amide on RecA is currently absent from the public domain, the ester's high-micromolar EC50 defines a low-potency baseline; any procurement aimed at RecA or bacterial intein-targeting applications must therefore confirm that the amide delivers significantly improved target engagement relative to this quantitatively documented ester baseline.
| Evidence Dimension | RecA inhibition – EC50 |
|---|---|
| Target Compound Data | Not yet publicly determined in RecA assay |
| Comparator Or Baseline | Furan-2-carboxylic acid [4-(1H-tetrazol-1-yl)phenyl] ester – EC50 = 1.41 × 10⁵ nM (141 µM) |
| Quantified Difference | Baseline ester activity = 141 µM; target amide potency required to be meaningfully lower for project utility |
| Conditions | GFP-refolding assay using M. tuberculosis RecA intein, reducing reagent, GFP fluorescence readout (PubChem AID 434968 / MLSCN PCMD assay). |
Why This Matters
Establishes a quantitative, assay-matched baseline that any follow-on screening hit or procurement batch of the amide must numerically outperform.
- [1] BindingDB. BDBM40791: EC50 = 1.41E+5 nM for RecA (M. tuberculosis). Assay Description: GFP refolding, reducing reagent. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=40791 (accessed 2026-05-06). View Source
